molecular formula C22H25N3O3 B6098756 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

Cat. No.: B6098756
M. Wt: 379.5 g/mol
InChI Key: ZCXZGMVUDJCGIE-UHFFFAOYSA-N
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Description

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a phenoxy group, an indole moiety, and an iminoacetamide linkage, which could contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide typically involves multiple steps, including the preparation of intermediate compounds. A possible synthetic route could involve:

    Preparation of 4-tert-butyl-2-methylphenol: This can be synthesized through alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Formation of 4-tert-butyl-2-methylphenoxyacetic acid: This intermediate can be prepared by reacting 4-tert-butyl-2-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-hydroxy-1-methylindole: This can be synthesized through Fischer indole synthesis using appropriate starting materials.

    Coupling Reaction: The final step involves coupling 4-tert-butyl-2-methylphenoxyacetic acid with 2-hydroxy-1-methylindole in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the iminoacetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide may undergo various chemical reactions, including:

    Oxidation: The phenoxy and indole groups could be susceptible to oxidation under appropriate conditions.

    Reduction: The iminoacetamide linkage could be reduced to form corresponding amines.

    Substitution: The phenoxy group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinones, while reduction could produce amines.

Scientific Research Applications

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
  • 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxyindol-3-yl)iminoacetamide

Uniqueness

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide may have unique properties due to the presence of both the tert-butyl and methyl groups on the phenoxy moiety, which could influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14-12-15(22(2,3)4)10-11-18(14)28-13-19(26)23-24-20-16-8-6-7-9-17(16)25(5)21(20)27/h6-12,27H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXZGMVUDJCGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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